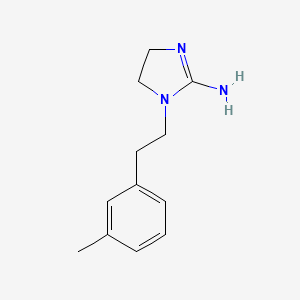
1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazoline derivatives. This compound is characterized by the presence of a 3-methylphenethyl group attached to the imidazoline ring, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry and industrial applications, due to its potential pharmacological activities and versatile chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylphenethylamine and glyoxal.
Formation of Imidazoline Ring: The reaction between 3-methylphenethylamine and glyoxal under acidic conditions leads to the formation of the imidazoline ring. This step often requires a catalyst such as hydrochloric acid or sulfuric acid.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, ensures consistent product quality.
化学反応の分析
Types of Reactions: 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imidazoline ring to an imidazolidine ring.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Imidazolone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学的研究の応用
1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a modulator of biological receptors, including adrenergic and imidazoline receptors.
Medicine: Research explores its potential therapeutic effects, such as antihypertensive and antidiabetic activities.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets adrenergic and imidazoline receptors, modulating their activity.
Pathways Involved: By binding to these receptors, it influences signaling pathways related to vasodilation, insulin secretion, and neurotransmitter release, contributing to its pharmacological effects.
類似化合物との比較
Clonidine: Another imidazoline derivative used as an antihypertensive agent.
Moxonidine: Known for its selective action on imidazoline receptors, used in the treatment of hypertension.
Rilmenidine: Similar to moxonidine, with applications in managing high blood pressure.
Uniqueness: 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its unique substitution pattern on the aromatic ring, which may confer distinct pharmacological properties and reactivity compared to other imidazoline derivatives.
特性
CAS番号 |
803647-50-9 |
|---|---|
分子式 |
C12H17N3 |
分子量 |
203.28 g/mol |
IUPAC名 |
1-[2-(3-methylphenyl)ethyl]-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C12H17N3/c1-10-3-2-4-11(9-10)5-7-15-8-6-14-12(15)13/h2-4,9H,5-8H2,1H3,(H2,13,14) |
InChIキー |
OZONINZDXFUDMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CCN2CCN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride](/img/structure/B12831746.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)
![1-Ethyl-5-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12831749.png)
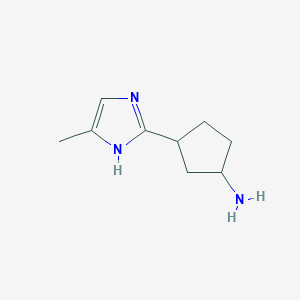
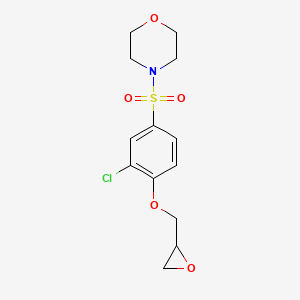
![6-(tert-Butyl)dibenzo[b,d]furan-4-amine](/img/structure/B12831757.png)
![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
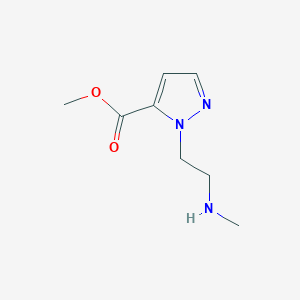
![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)

![5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B12831781.png)
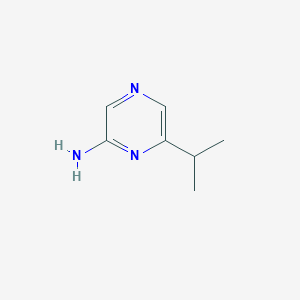
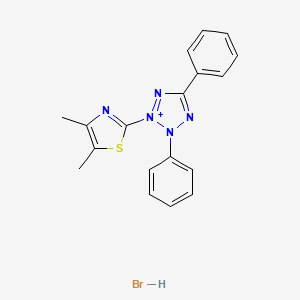
![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)
